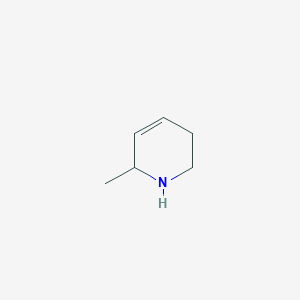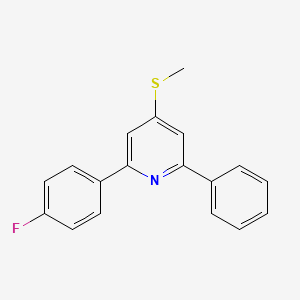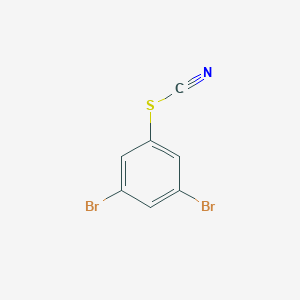
Pyridine, 1,2,5,6-tetrahydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,5,6-tetrahydro-2-methyl- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a methyl group attached to the second carbon. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon can yield Pyridine, 1,2,5,6-tetrahydro-2-methyl- . Another method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of Pyridine, 1,2,5,6-tetrahydro-2-methyl- often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium or platinum to facilitate the reduction of pyridine derivatives . The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with reduction typically occurring under high pressure and temperature, while oxidation and substitution can occur under milder conditions .
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Pyridine, 1,2,5,6-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyridine, 1,2,5,6-tetrahydro-2-methyl- include other tetrahydropyridines and pyridine derivatives such as:
- 1,2,3,6-Tetrahydropyridine
- 2-Methylpyridine
- Piperidine
Uniqueness
What sets Pyridine, 1,2,5,6-tetrahydro-2-methyl- apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the second position enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Propriétés
| 127382-80-3 | |
Formule moléculaire |
C6H11N |
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
6-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2,4,6-7H,3,5H2,1H3 |
Clé InChI |
JHSFOVBZJMTSJL-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)

![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)


